

# Application of 67Cu-SARTATE in peptide receptor radionuclide therapy (PRRT).

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# Application of <sup>67</sup>Cu-SARTATE in Peptide Receptor Radionuclide Therapy (PRRT)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the targeted treatment of neuroendocrine tumors (NETs) and other cancers expressing somatostatin receptors (SSTRs).[1][2][3][4] <sup>67</sup>Cu-**SARTATE** is a next-generation theranostic agent developed for the diagnosis and treatment of cancers that overexpress the somatostatin receptor 2 (SSTR2), such as neuroblastoma and neuroendocrine tumors.[5][6] This document provides a comprehensive overview of the application of <sup>67</sup>Cu-**SARTATE** in PRRT, including its mechanism of action, preclinical efficacy, and detailed protocols for its use in research and development settings.

**SARTATE** is a conjugate of the SSTR2-targeting peptide octreotate and the bifunctional chelator MeCOSar, which exhibits high affinity for copper isotopes.[7][8] The theranostic pair consists of  $^{64}$ Cu-**SARTATE** for diagnostic imaging using Positron Emission Tomography (PET) and  $^{67}$ Cu-**SARTATE** for therapy.[9][10][11] The  $\beta^-$  emissions of  $^{67}$ Cu deliver a cytotoxic radiation dose directly to the tumor cells, minimizing damage to surrounding healthy tissues. [12]



### **Mechanism of Action**

The therapeutic efficacy of <sup>67</sup>Cu-**SARTATE** is predicated on its high-affinity binding to SSTR2, which is overexpressed on the surface of many neuroendocrine tumor cells. Upon intravenous administration, <sup>67</sup>Cu-**SARTATE** circulates in the bloodstream and selectively binds to these receptors. The radiolabeled peptide is then internalized by the tumor cells, leading to the intracellular accumulation of the cytotoxic <sup>67</sup>Cu radionuclide. The beta particles emitted by <sup>67</sup>Cu induce DNA damage and cell death in the targeted cancer cells.



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Figure 1: Mechanism of action of <sup>67</sup>Cu-SARTATE in PRRT.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy and biodistribution of <sup>67</sup>Cu-**SARTATE**.

## Table 1: Preclinical Therapeutic Efficacy of <sup>67</sup>Cu-SARTATE in Neuroendocrine Tumor Models



Animal Model	Treatment Group	Dose	Tumor Growth Inhibition	Median Survival	Reference
AR42J Tumor- Bearing Mice	<sup>67</sup> Cu- SARTATE	5 MBq	75%	21 days	[9][10][13]
AR42J Tumor- Bearing Mice	<sup>177</sup> Lu-LuTATE	5 MBq	89%	21 days	[9][10][13]
AR42J Tumor- Bearing Mice	<sup>67</sup> Cu- SARTATE	20 MBq	78%	26 days	[14]
AR42J Tumor- Bearing Mice	<sup>177</sup> Lu-LuTATE	25 MBq	100%	29 days	[14]
AR42J Tumor- Bearing Mice	<sup>67</sup> Cu- SARTATE (fractionated)	2 x 15 MBq	Not Reported	47 days	[9][10]
AR42J Tumor- Bearing Mice	<sup>177</sup> Lu-LuTATE (fractionated)	2 x 15 MBq	Not Reported	46 days	[9][10]

Table 2: Preclinical Therapeutic Efficacy of <sup>67</sup>Cu-SARTATE in a Neuroblastoma Model



Animal Model	Treatment Group	Dose	Treatment Start	Mean Survival Extension	Reference
IMR32 Hepatic Metastases	<sup>67</sup> Cu- SARTATE	18.5 MBq (500 μCi)	2 weeks post- inoculation	13 days (30%)	[7][8][15]
IMR32 Hepatic Metastases	<sup>67</sup> Cu- SARTATE	9.25 or 18.5 MBq	4 weeks post- inoculation	No significant effect	[7][8][15]

Table 3: Biodistribution of 64Cu-SARTATE in a

Neuroblastoma Model (IMR32)

Tissue	% Injected Activity/gram (%IA/g) at 24h	% Injected Activity/gram (%IA/g) at 48h	Reference
Tumor	14.1 - 25.0	Not Reported	[7][8]
Kidneys	15.6 ± 5.8	11.5 ± 2.8	[7][8][15]

## **Experimental Protocols**

The following are detailed protocols for the radiolabeling of **SARTATE** with <sup>67</sup>Cu and for preclinical evaluation studies.

## Protocol 1: Radiolabeling of SARTATE with <sup>67</sup>Cu

This protocol is based on previously described methods for the preparation of <sup>67</sup>Cu-**SARTATE**. [7][9]

#### Materials:

- SARTATE peptide (Auspep)
- 67CuCl2 in 0.05-0.1 M HCl (Idaho Accelerator Center)

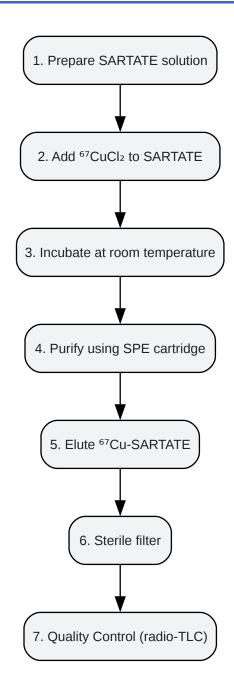


- Ammonium acetate buffer (0.1 M, pH 5.0)
- Ethanol (10% solution in ammonium acetate buffer)
- Gentisic acid, sodium salt
- Strata-X 33-µm polymeric reverse-phase cartridge
- Saline for injection
- Ethanol for elution
- 0.22-µm filter

#### Procedure:

- Reconstitute lyophilized SARTATE to a concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7).
- In a reaction vial, combine 60 μg (41.2 nmol) of SARTATE with 5 mL of a solution of 10% ethanol in 0.1 M ammonium acetate containing 38 mg of gentisic acid, sodium salt.
- Add approximately 4 GBq of <sup>67</sup>CuCl<sub>2</sub> in 0.05-0.1 M HCl to the reaction mixture.
- Incubate the reaction mixture for 30 minutes at room temperature.
- Pass the reaction mixture through a Strata-X 33-µm polymeric reverse-phase cartridge.
- Rinse the cartridge with saline for injection to remove unreacted <sup>67</sup>Cu.
- Elute the <sup>67</sup>Cu-SARTATE from the cartridge with ethanol into a vial containing saline for injection.
- Pass the final product through a 0.22-µm filter for sterilization.
- Determine the radiochemical yield and purity using radio-TLC. A radiochemical purity of over 95% is expected.





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Figure 2: Workflow for the radiolabeling of SARTATE with <sup>67</sup>Cu.

## Protocol 2: In Vivo Therapeutic Efficacy Study in a Neuroendocrine Tumor Xenograft Model

This protocol is adapted from studies using AR42J tumor-bearing mice.[9][10][14]

Materials and Methods:



- AR42J rat pancreatic exocrine tumor cells
- BALB/c nude mice
- <sup>67</sup>Cu-**SARTATE** (prepared as in Protocol 1)
- Saline (vehicle control)
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously implant AR42J cells into the flanks of BALB/c nude mice.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a volume of approximately 150 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Administer a single intravenous injection of <sup>67</sup>Cu-SARTATE (e.g., 5 MBq) or saline to the respective groups.
- For fractionated dose studies, administer two intravenous injections of <sup>67</sup>Cu-SARTATE (e.g., 15 MBq each) two weeks apart.
- Measure tumor volumes twice weekly.
- Monitor animal body weight as a measure of toxicity.
- Define survival as the time for the tumor volume to reach a predetermined endpoint (e.g., >1200 mm<sup>3</sup>).
- Euthanize animals when the tumor volume endpoint is reached.
- Analyze tumor growth inhibition and survival data statistically.

## Protocol 3: In Vivo Therapeutic Efficacy Study in a Neuroblastoma Minimal Residual Disease Model



This protocol is based on a study using an intrahepatic model of metastatic neuroblastoma.[7] [8][15]

#### Materials and Methods:

- IMR32 human neuroblastoma cells
- Nude mice
- 67Cu-SARTATE (prepared as in Protocol 1)
- Saline (vehicle control)

#### Procedure:

- Establish an intrahepatic model of metastatic neuroblastoma by inoculating IMR32 cells into the liver of nude mice.
- At a specified time post-inoculation (e.g., 2 or 4 weeks), randomize mice into treatment and control groups.
- Administer a single dose of <sup>67</sup>Cu-SARTATE (e.g., 9.25 or 18.5 MBq) or saline via tail vein injection.
- Monitor the survival of the mice.
- Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

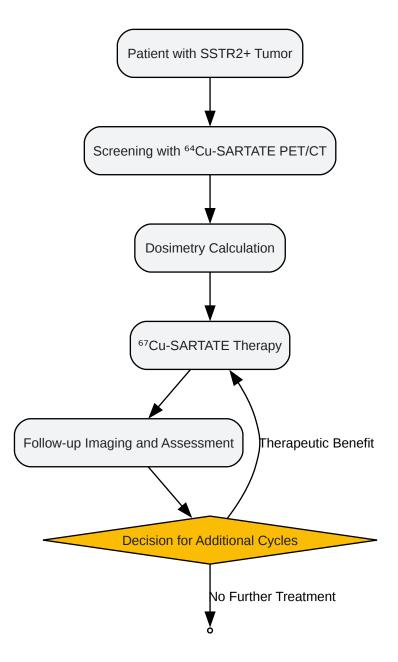
### **Clinical Applications and Future Directions**

<sup>67</sup>Cu-**SARTATE** is currently being investigated in clinical trials for the treatment of high-risk neuroblastoma in pediatric patients and for other SSTR2-positive tumors like meningioma.[5][6] [12][16][17] The theranostic approach, using <sup>64</sup>Cu-**SARTATE** for PET imaging to select patients and for dosimetry calculations, followed by therapy with <sup>67</sup>Cu-**SARTATE**, holds great promise for personalized medicine in PRRT.[11][18][19]

The ability to perform pre-therapeutic imaging with <sup>64</sup>Cu-**SARTATE** allows for the confirmation of SSTR2 expression in tumors and the assessment of potential uptake in normal organs,



thereby enabling better patient selection and treatment planning.[12] Ongoing and future clinical studies will further define the safety, efficacy, and optimal dosing of <sup>67</sup>Cu-**SARTATE** in various cancer indications.[17][20]



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Figure 3: Generalized workflow for the clinical application of <sup>64</sup>Cu/<sup>67</sup>Cu-SARTATE.

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### References

- 1. Fact Sheet: What is Peptide Receptor Radionuclide Therapy (PRRT)? | SNMMI Annual Meeting [snmmi.org]
- 2. oncolink.org [oncolink.org]
- 3. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets-au-01.kc-usercontent.com [assets-au-01.kc-usercontent.com]
- 5. northstarnm.com [northstarnm.com]
- 6. SARTATE Next-Generation, Highly Targeted Copper-Based Theranostic Clarity [claritypharmaceuticals.com]
- 7. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Receptor Radionuclide Therapy with 67Cu-CuSarTATE Is Highly Efficacious
  Against a Somatostatin-Positive Neuroendocrine Tumor Model | Journal of Nuclear Medicine
  [jnm.snmjournals.org]
- 10. Peptide Receptor Radionuclide Therapy with 67Cu-CuSarTATE Is Highly Efficacious Against a Somatostatin-Positive Neuroendocrine Tumor Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An abbreviated therapy-dosimetric equation for the companion diagnostic/therapeutic [64/67Cu]Cu-SARTATE PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Receptor Radionuclide Therapy for Neuroblastoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparing the therapeutic efficacy of 67Cu-SARTATE and 177Lu-DOTA-octreotate in a neuroendocrine tumor model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Cu-67-SARTATE significantly extends survival in a hepatic model of neuroblastoma minimal residual disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Clarity Pharmaceuticals Submits Theranostic Investigational New Drug (IND) Application for Cu-64 SARTATE™ and Cu-67 SARTATE™ to the US FDA - Clarity Pharmaceuticals -Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]



- 18. 64Cu Treatment Planning and 67Cu Therapy with Radiolabelled SARTATE
   ([64Cu/67Cu]MeCOSAR-Octreotate) in Subjects with Unresectable Multifocal Meningioma –
   Initial Results for Human Imaging, Safety, Biodistribution and Radiation Dosimetry | Journal
   of Nuclear Medicine [jnm.snmjournals.org]
- 19. Cu-64/67 SARTATE Dosimetry in Adults and Children: A New Theranostic Approach for Personalised Medicine in Peptide Receptor Radionuclide Therapy (PRRT) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. Development of 67Cu quantitative SPECT for clinical dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
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